molecular formula C15H18N2O4 B5001741 5-[(2-Ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-[(2-Ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B5001741
M. Wt: 290.31 g/mol
InChI Key: LQCAYAQDRSXAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of diazinane derivatives, which are characterized by their diazinane ring structure. The presence of the ethoxyphenyl group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the acylation of a precursor compound with chloroacetyl chloride in the presence of anhydrous aluminum chloride. This reaction forms the intermediate 5-[(5-chloroacetyl-2-ethoxy)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, which is then further reacted with various β-diketones or β-ketoesters to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl group, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted diazinane compounds.

Scientific Research Applications

5-[(2-Ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2-Ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes related to its chemical structure .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Ethoxyphenyl)methyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
  • 3-Ethyl-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
  • 2-[3-(2-Ethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylpropanamide

Uniqueness

5-[(2-Ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific diazinane ring structure and the presence of the ethoxyphenyl group. This combination of structural features imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

IUPAC Name

5-[(2-ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-4-21-12-8-6-5-7-10(12)9-11-13(18)16(2)15(20)17(3)14(11)19/h5-8,11H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCAYAQDRSXAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC2C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.